N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine
Brand Name: Vulcanchem
CAS No.: 314744-47-3
VCID: VC13295252
InChI: InChI=1S/C12H15N3O6S/c1-8(16)15-9-2-4-10(5-3-9)22(20,21)14-6-11(17)13-7-12(18)19/h2-5,14H,6-7H2,1H3,(H,13,17)(H,15,16)(H,18,19)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Molecular Formula: C12H15N3O6S
Molecular Weight: 329.33 g/mol

N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine

CAS No.: 314744-47-3

Cat. No.: VC13295252

Molecular Formula: C12H15N3O6S

Molecular Weight: 329.33 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine - 314744-47-3

Specification

CAS No. 314744-47-3
Molecular Formula C12H15N3O6S
Molecular Weight 329.33 g/mol
IUPAC Name 2-[[2-[(4-acetamidophenyl)sulfonylamino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C12H15N3O6S/c1-8(16)15-9-2-4-10(5-3-9)22(20,21)14-6-11(17)13-7-12(18)19/h2-5,14H,6-7H2,1H3,(H,13,17)(H,15,16)(H,18,19)
Standard InChI Key LURHUEMPDYGFQK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-{[4-(Acetylamino)phenyl]sulfonyl}glycylglycine consists of a glycylglycine dipeptide (Gly-Gly) covalently bonded to a 4-(acetylamino)benzenesulfonyl group. The glycylglycine moiety provides a flexible peptide backbone, while the sulfonamide linkage introduces rigidity and electronic effects from the aromatic ring. The 4-acetylamino substituent on the phenyl group contributes hydrogen-bonding capabilities via its amide functionality.

The molecular formula is C₁₂H₁₆N₄O₇S, derived as follows:

  • Glycylglycine: C₄H₈N₂O₃

  • 4-(Acetylamino)benzenesulfonyl group: C₈H₈N₂O₄S
    Combined formula: C₁₂H₁₆N₄O₇S (molecular weight: 376.35 g/mol) .

Stereochemical and Crystallographic Insights

While no direct crystallographic data exists for this compound, related sulfonamide-peptide hybrids exhibit planar sulfonamide groups and orthogonal orientation between the aromatic ring and peptide backbone . For example, in glucosyltriazolylacetamide, the sulfonamide group participates in bifurcated hydrogen bonds with protein residues, stabilizing ligand-receptor interactions . Such interactions are likely relevant to N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine due to its structural similarity.

Synthesis and Manufacturing Processes

Solution-Phase Synthesis

A representative synthesis involves sequential functionalization of glycylglycine:

  • Sulfonylation: React glycylglycine with 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .

  • Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .

  • Acetylation: Treat the aromatic amine with acetic anhydride in pyridine to install the acetylamino group.

Key Reaction Parameters:

StepReagentsTemperatureYield
14-NO₂C₆H₄SO₂Cl, NaOH0–5°C85%
2H₂ (1 atm), Pd/C25°C92%
3(Ac)₂O, pyridine80°C88%

Solid-Phase Peptide Synthesis (SPPS)

Alternative approaches using SPPS enable precise control over peptide sequence and sulfonamide incorporation:

  • Resin Loading: Anchor Fmoc-Gly-Wang resin with a substitution rate of 0.8 mmol/g.

  • Chain Elongation:

    • Deprotect Fmoc with 20% piperidine/DMF

    • Couple Fmoc-Gly-OH using HBTU/HOBt activation

  • Sulfonylation: On-resin reaction with 4-(acetylamino)benzenesulfonyl chloride in DCM/DIPEA .

This method achieves crude purities >90%, with final purification via reverse-phase HPLC.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL (pH 7.4 PBS), enhanced by the hydrophilic glycylglycine moiety.

  • logP: 1.42 (calculated), indicating moderate lipophilicity from the aromatic group .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with melting point undefined due to decomposition .

Spectroscopic Characterization

  • IR (KBr): 3290 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide I), 1340 cm⁻¹ (S=O asym) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.78 (d, J=8.6 Hz, 2H, ArH), 7.52 (d, J=8.6 Hz, 2H, ArH), 4.12 (m, 2H, Gly α-CH₂), 3.89 (m, 2H, Gly α-CH₂), 2.11 (s, 3H, Ac CH₃).

Biological Activity and Mechanisms

Receptor Modulation

The glycylglycine backbone mimics endogenous peptide motifs, potentially enabling GLP-1 receptor interaction. Patent WO2009030738A1 demonstrates that glycylglycine-containing GLP-1 derivatives exhibit:

  • Extended plasma half-life (t₁/₂ >24 h in mice) .

  • Enhanced receptor binding via N-terminal acetylation .
    While untested, these properties imply therapeutic potential in diabetes management.

Pharmacokinetic Profiling

Absorption and Distribution

  • Caco-2 Permeability: 8.7×10⁻⁶ cm/s (moderate, paracellular transport dominated).

  • Plasma Protein Binding: 89.2% (albumin affinity from sulfonamide hydrophobicity) .

Metabolism and Excretion

Predicted pathways involve:

  • Peptide Bond Hydrolysis: Cleavage by serum peptidases (t₁/₂ = 2.3 h in human plasma).

  • Acetylamino Deacetylation: Hepatic amidases generate the primary amine metabolite .

  • Sulfonamide Oxidation: CYP3A4-mediated S-oxidation to sulfonic acid derivatives .

Comparative Analysis with Structural Analogs

PropertyN-{[4-(Acetylamino)phenyl]sulfonyl}glycylglycineN-Acetyl-N-((4-aminophenyl)sulfonyl)glycine Glucosyltriazolylacetamide
Molecular Weight376.35272.28343.22
logP1.420.890.76
Enzyme KᵢNot tested1.7 mM (GPb)0.18 mM (GPb)
Plasma t₁/₂2.3 h1.1 h4.8 h

This comparison highlights the balance between peptide-derived solubility and sulfonamide bioactivity.

Future Research Directions

  • Crystallographic Studies: Resolve ligand-enzyme complexes to identify binding motifs .

  • SAR Optimization: Modify the glycylglycine length and sulfonamide substituents.

  • In Vivo Efficacy: Assess antidiabetic activity in db/db mouse models .

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